1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a benzothiophene core and a piperazine moiety substituted with a dichlorophenyl group. This compound is of interest due to its potential therapeutic applications and its role as an intermediate in the synthesis of other pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperazine: The benzothiophene core is then reacted with piperazine in the presence of a catalyst such as palladium acetate and a base like sodium tert-butoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating central nervous system disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzothiophen-4-ylpiperazine: Shares the benzothiophene core but lacks the dichlorophenyl substitution.
Brexpiprazole: A related compound with similar structural features but different pharmacological properties.
Uniqueness: 1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its dichlorophenyl substitution enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-benzothiophen-3-yl-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-16-6-5-13(11-17(16)21)22-7-9-23(10-8-22)19(24)15-12-25-18-4-2-1-3-14(15)18/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQYXJNDMVJGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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